[3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone
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Overview
Description
[3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrazole ring, and a fluorophenoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the piperidine ring can be synthesized through a nucleophilic substitution reaction, while the pyrazole ring can be formed via a cyclization reaction involving hydrazine and a diketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The use of automated systems for monitoring and controlling the reaction parameters is crucial for maintaining consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
[3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures with the addition of a catalyst to speed up the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [3-[(3-chlorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone
- [3-[(3-bromophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone
- [3-[(3-methylphenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone
Uniqueness
What sets [3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone apart from similar compounds is the presence of the fluorophenoxy group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
[3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-2-5-16-11-18(22-21-16)19(24)23-9-4-6-14(12-23)13-25-17-8-3-7-15(20)10-17/h3,7-8,10-11,14H,2,4-6,9,12-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPFQZBJODOZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N2CCCC(C2)COC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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